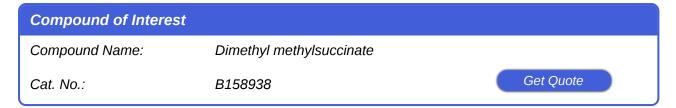


A Comparative Spectroscopic Guide: 1H and 13C NMR Analysis of Dimethyl Methylsuccinate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **dimethyl methylsuccinate** and its structural analog, dimethyl succinate. The data presented, including chemical shifts and signal multiplicities, offers a foundational reference for the structural elucidation and purity assessment of these compounds, which are relevant in various chemical and pharmaceutical syntheses.

¹H and ¹³C NMR Spectral Data Comparison

The introduction of a methyl group on the succinate backbone in **dimethyl methylsuccinate** leads to distinct changes in the NMR spectra compared to the unsubstituted dimethyl succinate. These differences are summarized in the tables below.

Table 1: ¹H NMR Data Comparison in CDCl₃



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity
Dimethyl Methylsuccinate	CH₃ (on backbone)	1.23	Doublet (d)
CH ₂	2.43 - 2.74	Multiplet (m)	
СН	2.93	Multiplet (m)	
OCH₃ (ester 1)	3.68	Singlet (s)	_
OCH₃ (ester 2)	3.70	Singlet (s)	
Dimethyl Succinate	CH ₂	2.63	Singlet (s)
OCH₃	3.69	Singlet (s)	

Note: Data for **dimethyl methylsuccinate** is based on the (R)-(+)-enantiomer. The multiplets for the CH₂ and CH protons in **dimethyl methylsuccinate** are complex due to diastereotopicity and second-order effects.

Table 2: 13 C NMR Data Comparison in CDCl3

Compound	Carbon Assignment	Chemical Shift (δ, ppm)
Dimethyl Methylsuccinate	CH₃ (on backbone)	16.8
CH₂	35.5	
СН	39.4	_
OCH₃ (ester 1)	51.7	_
OCH₃ (ester 2)	52.1	_
C=O (ester 1)	171.9	
C=O (ester 2)	175.1	
Dimethyl Succinate	CH ₂	28.8
OCH₃	51.8	
C=O	172.7	



Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **dimethyl methylsuccinate** and dimethyl succinate.

Sample Preparation

- Sample Quantity: Weigh approximately 5-10 mg of the purified ester.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
 Chloroform-d (CDCl₃) is a common choice for these esters.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy:

- Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on a Bruker instrument).
- Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
- Acquisition Time (aq): Approximately 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.
- Spectral Width: A range of approximately 12-16 ppm is typically sufficient.

¹³C NMR Spectroscopy:



- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument) to obtain a spectrum with singlets for each carbon.
- Number of Scans (ns): A significantly larger number of scans is required compared to ¹H
 NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Acquisition Time (aq): Approximately 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds. For quantitative ¹³C NMR, longer relaxation delays and inverse-gated decoupling are necessary.
- Spectral Width: A range of approximately 0-220 ppm.

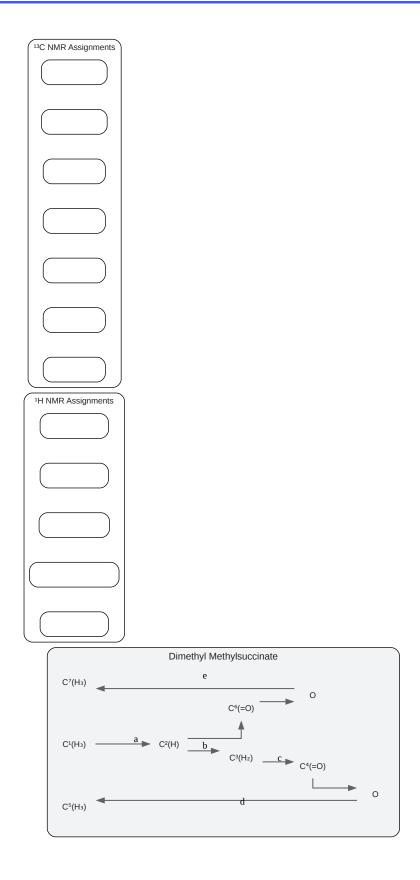
Data Processing and Analysis

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequencydomain spectrum.
- Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: A flat baseline is established across the spectrum.
- Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
- Peak Picking and Integration: The chemical shift of each peak is determined, and for ¹H
 NMR, the relative area of each signal is integrated to determine the proton ratios.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of **dimethyl methylsuccinate** with its proton and carbon assignments, and a general workflow for NMR spectral analysis.

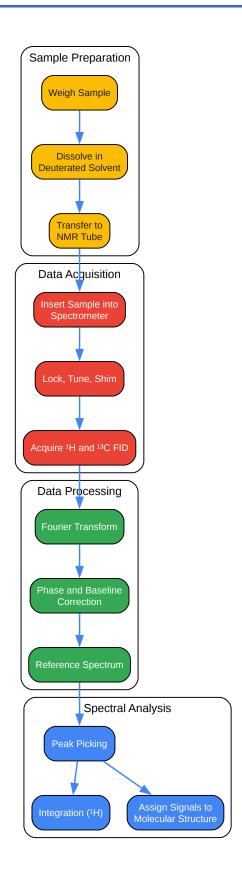




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Caption: Structure and NMR assignments for dimethyl methylsuccinate.





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Caption: General workflow for NMR spectral analysis.



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